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Compound of Interest

Compound Name: AZD6564

Cat. No.: B15576626

A Comparative Guide to the Selectivity of AZD6564

An Objective Comparison of AZD6564's On-Target and Off-Target Activity with Supporting
Experimental Data

This guide provides a detailed comparison of the fibrinolysis inhibitor AZD6564, focusing on its
mechanism of action and selectivity. Contrary to inquiries about its cross-reactivity with serine
proteases, AZD6564 does not function as a direct enzymatic inhibitor. Instead, it is a lysine
mimetic that prevents a key protein-protein interaction in the fibrinolysis cascade.[1][2] Its
primary selectivity concern, identified during development, was not against other proteases but
against the GABAa receptor, a common off-target for lysine mimetics like the clinically used
tranexamic acid (TXA).[1]

Mechanism of Action

Fibrinolysis is the physiological process of breaking down fibrin clots. This is primarily carried
out by the serine protease plasmin. The process is localized to the clot surface through the
binding of plasminogen (the zymogen precursor of plasmin) to C-terminal lysine residues on
fibrin.[1] This interaction occurs via specialized lysine-binding sites (LBS) located in the kringle
domains of plasminogen.[1]

AZD6564 exerts its antifibrinolytic effect by binding to these lysine-binding sites on plasmin.[1]
[2] This competitively blocks the interaction between plasmin and fibrin, thereby inhibiting
fibrinolysis without directly affecting the catalytic activity of the plasmin enzyme.[1]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15576626?utm_src=pdf-interest
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://pubmed.ncbi.nlm.nih.gov/24900876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://www.benchchem.com/product/b15576626?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://pubmed.ncbi.nlm.nih.gov/24900876/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4027757/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Quantitative Selectivity Data

The key to a successful therapeutic is high potency at the intended target and minimal activity
at off-targets to reduce side effects. During the development of AZD6564, a major focus was to
improve selectivity over the GABAa receptor, as off-target activity at this receptor is associated
with side effects such as seizures and gastrointestinal issues.[1]

On-Target Activity: Off-Target Activity:  Selectivity Index
Compound Human Plasma GABAa Receptor (Off-Target IC50 /
Clot Lysis (IC50) Binding (IC50) On-Target IC50)

> 4500 (based on

highest tested
No detectable )
AZD6564 0.44 pM[1][2][3][4] o concentration of 2000
activity[1][2][3]1[4] o
UM for similar

compounds)
Tranexamic Acid ~15 uM (estimated
_ 1600 pM[1] ~107
(TXA) from literature)
Lead Compound (4- ~4 UM (estimated
] 35 uM[1] ~8.75
PIOL) from literature)

Data for TXA and the lead compound 4-PIOL are provided for comparative context, illustrating
the significant improvement in selectivity achieved with AZD6564.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the on-
target potency and off-target selectivity of AZD6564.

Human Plasma Clot Lysis Assay (On-Target Activity)

This turbidimetric assay measures the ability of a compound to inhibit the breakdown of a fibrin
clot formed in vitro.

 Principle: A clot is formed in human plasma by adding thrombin and calcium. Tissue
plasminogen activator (tPA) is simultaneously added to initiate fibrinolysis. The formation and
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subsequent lysis of the clot are monitored over time by measuring the optical density
(turbidity) of the sample. Inhibitors of fibrinolysis will prolong the time it takes for the clot to
lyse.

o Methodology:
o Citrated, platelet-poor human plasma is added to the wells of a 96-well microplate.
o The test compound (e.g., AZD6564) is added at various concentrations.

o A solution containing tissue factor (TF) or thrombin, calcium chloride, and a defined
concentration of tPA is added to each well to initiate simultaneous clotting and fibrinolysis.

[5]

o The plate is incubated at 37°C, and the absorbance (typically at 405 nm) is read kinetically
for a period of 1-2 hours.[5]

o The time required for the clot to lyse (e.g., 50% lysis time, defined as the time from
maximum clot turbidity to 50% reduction in turbidity) is calculated.

o IC50 values are determined by plotting the lysis time against the inhibitor concentration
and fitting the data to a dose-response curve.

GABAa Receptor Radioligand Binding Assay (Off-Target
Selectivity)

This assay determines the affinity of a test compound for the GABAa receptor by measuring its
ability to displace a known radiolabeled ligand.

» Principle: The assay measures the competition between the unlabeled test compound and a
radiolabeled ligand (e.qg., [BH]muscimol or [3H]flunitrazepam) for binding to GABAa receptors
in a membrane preparation, typically from rat brain.[6][7] A high affinity for the receptor will
result in displacement of the radioligand at low concentrations of the test compound.

o Methodology:
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o Membrane Preparation: Rat brains are homogenized in a sucrose buffer and subjected to
a series of centrifugations to isolate a membrane fraction rich in GABAa receptors. The
membranes are washed multiple times to remove endogenous GABA.[6][8]

o Binding Reaction: The prepared membranes are incubated in a buffer solution containing:
» A fixed concentration of a radiolabeled GABAa ligand (e.g., [BH]muscimol).
» Varying concentrations of the unlabeled test compound (e.g., AZD6564).

o Control Groups:
» Total Binding: Membranes + radioligand only.

» Non-specific Binding: Membranes + radioligand + a high concentration of an unlabeled,
known GABAa agonist (e.g., GABA) to saturate all specific binding sites.[6][7]

o Incubation & Filtration: The reaction is incubated (e.g., 45 minutes at 4°C) to reach
equilibrium.[6] The reaction is then terminated by rapid filtration through glass fiber filters,
which trap the membranes while allowing unbound ligand to pass through. The filters are
washed with ice-cold buffer.[8]

o Quantification: The amount of radioactivity trapped on the filters is quantified using liquid
scintillation counting.

o Data Analysis: Specific binding is calculated by subtracting non-specific binding from total
binding. The IC50 value (the concentration of test compound that displaces 50% of the
specific binding) is determined by plotting the percentage of specific binding against the
test compound concentration.

Visualizations
Signaling & Experimental Workflows
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Caption: Workflow of AZD6564's mechanism and selectivity assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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